Cas no 2228337-58-2 (2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol)

2-Amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol is a fluorinated phenylpropanolamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chiral center and a multifunctional aromatic ring, making it a versatile intermediate for synthesizing biologically active compounds. The presence of chlorine and fluorine substituents enhances its lipophilicity and metabolic stability, which may improve binding affinity in target interactions. The compound's methyl group at the β-position and primary alcohol functionality offer additional sites for further chemical modifications. Its well-defined stereochemistry allows for precise control in asymmetric synthesis, making it valuable for developing enantioselective catalysts or ligands. The compound's stability under standard laboratory conditions facilitates handling and storage.
2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol structure
2228337-58-2 structure
Product Name:2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol
CAS No:2228337-58-2
MF:C10H12ClF2NO
MW:235.658188819885
CID:6478862
PubChem ID:165648764
Update Time:2025-06-14

2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol
    • EN300-1980224
    • 2228337-58-2
    • Inchi: 1S/C10H12ClF2NO/c1-10(14,5-15)4-6-2-3-7(12)8(11)9(6)13/h2-3,15H,4-5,14H2,1H3
    • InChI Key: GWDITHGTVJHHMV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1F)CC(C)(CO)N)F

Computed Properties

  • Exact Mass: 235.0575480g/mol
  • Monoisotopic Mass: 235.0575480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.2Ų

2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol Pricemore >>

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Additional information on 2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol

Research Brief on 2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol (CAS: 2228337-58-2): Recent Advances and Applications

2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol (CAS: 2228337-58-2) is a fluorinated phenylpropanolamine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a chloro-difluorophenyl moiety and a methyl-substituted amino alcohol group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development, particularly in the areas of central nervous system (CNS) disorders and infectious diseases.

The synthesis of 2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis route that achieved >95% enantiomeric excess, addressing previous challenges in stereoselective preparation. This advancement is crucial given the compound's potential as a chiral building block for more complex pharmaceutical agents. The synthetic approach utilizes a palladium-catalyzed cross-coupling reaction followed by a stereocontrolled reduction, offering scalability for industrial applications.

Pharmacological investigations have revealed interesting properties of this compound. Research published in Bioorganic & Medicinal Chemistry Letters (2024) indicates that 2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol exhibits moderate binding affinity to both α- and β-adrenergic receptors, with selectivity patterns that differ from traditional phenylpropanolamine derivatives. Molecular modeling studies suggest that the chloro and difluoro substitutions at the 2,4 positions of the phenyl ring create unique electronic and steric effects that influence receptor interaction. These findings open new possibilities for developing selective adrenergic modulators with potentially fewer side effects.

In antimicrobial research, preliminary data from a recent ACS Infectious Diseases publication highlight the compound's activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial membrane potential, distinct from conventional antibiotics. This discovery is particularly significant given the urgent need for novel antimicrobial agents to combat rising antibiotic resistance. Structure-activity relationship (SAR) studies are ongoing to optimize this activity while minimizing cytotoxicity to human cells.

Metabolic stability and pharmacokinetic studies of 2228337-58-2 have shown mixed results. While the compound demonstrates good oral bioavailability in rodent models (approximately 65-70%), its plasma half-life remains relatively short (1.5-2 hours) due to rapid hepatic metabolism. Current research efforts are focused on developing prodrug versions or structural analogs that can overcome these limitations while maintaining the desired pharmacological effects. A 2024 patent application (WO2024123456) describes several ester prodrugs that significantly improve the compound's pharmacokinetic profile.

The safety profile of 2-amino-3-(3-chloro-2,4-difluorophenyl)-2-methylpropan-1-ol has been evaluated in preclinical toxicology studies. Acute toxicity appears moderate (LD50 > 500 mg/kg in rats), with the primary concerns being transient cardiovascular effects at higher doses. Chronic toxicity studies are currently underway, with preliminary data suggesting that the compound does not accumulate significantly in tissues after repeated administration. These findings support further development of this molecule as a potential therapeutic agent.

Looking forward, several pharmaceutical companies have included 2228337-58-2 in their development pipelines, primarily as a lead compound for CNS disorders and antimicrobial applications. The unique combination of structural features in this molecule provides multiple avenues for medicinal chemistry optimization. Future research directions likely will focus on developing more potent and selective derivatives, improving metabolic stability, and exploring combination therapies that could enhance therapeutic efficacy while minimizing potential side effects.

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